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molecular formula C7H7N3O2S B063243 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE CAS No. 164124-12-3

3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE

Cat. No. B063243
M. Wt: 197.22 g/mol
InChI Key: PBPMLDLIJXVMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05459138

Procedure details

1 g of 3-aminopyridine-2-sulfonamide (Preparation 1) and 1 g of p-toluenesulfonic acid are dissolved in 6 cm3 of ethyl orthoacetate. After 10 minutes at room temperature, the precipitate obtained is collected on a filter, washed with diethyl ether and dried. It is recrystallized from hot water.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
ethyl orthoacetate
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([S:8]([NH2:11])(=[O:10])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1.[C:12]1(C)C=CC(S(O)(=O)=O)=C[CH:13]=1>C([O-])([O-])(OCC)C>[CH3:12][C:13]1[NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[N:4][C:3]=2[S:8](=[O:10])(=[O:9])[N:11]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC=1C(=NC=CC1)S(=O)(=O)N
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
ethyl orthoacetate
Quantity
6 mL
Type
solvent
Smiles
C(C)(OCC)([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate obtained
CUSTOM
Type
CUSTOM
Details
is collected on a filter
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
It is recrystallized from hot water

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
CC1=NS(C2=C(N1)C=CC=N2)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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